molecular formula C7H10BNO5S B6238812 (4-methoxy-3-sulfamoylphenyl)boronic acid CAS No. 874459-73-1

(4-methoxy-3-sulfamoylphenyl)boronic acid

Cat. No.: B6238812
CAS No.: 874459-73-1
M. Wt: 231
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Description

(4-methoxy-3-sulfamoylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The specific structure of this compound includes a methoxy group (-OCH₃) and a sulfamoyl group (-SO₂NH₂) attached to a phenyl ring, which is further bonded to a boronic acid group (-B(OH)₂)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxy-3-sulfamoylphenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylboronic acid and sulfamoyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-methoxyphenylboronic acid is reacted with sulfamoyl chloride in the presence of the base, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-3-sulfamoylphenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Although less common, the compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (4-methoxy-3-sulfamoylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology

In biological research, this compound can be used to study enzyme inhibition, particularly enzymes that interact with boronic acids. It may also serve as a probe in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as an intermediate in organic synthesis makes it valuable for large-scale chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenylboronic acid
  • 4-(methanesulfonyl)phenylboronic acid
  • 3-sulfamoylphenylboronic acid

Uniqueness

(4-methoxy-3-sulfamoylphenyl)boronic acid is unique due to the presence of both methoxy and sulfamoyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its analogs. The sulfamoyl group, in particular, enhances its ability to interact with biological molecules, making it more effective in enzyme inhibition studies.

Properties

CAS No.

874459-73-1

Molecular Formula

C7H10BNO5S

Molecular Weight

231

Purity

95

Origin of Product

United States

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